Bis(2-isopropylphenyl) Phenyl Phosphate
Description
Bis(2-isopropylphenyl) phenyl phosphate is a type of organophosphate ester, which is a class of compounds that have been extensively studied due to their wide range of applications and environmental relevance. While the provided papers do not directly discuss bis(2-isopropylphenyl) phenyl phosphate, they do provide insights into the synthesis, structure, and properties of related organophosphate compounds, which can be informative for understanding bis(2-isopropylphenyl) phenyl phosphate.
Synthesis Analysis
The synthesis of organophosphate compounds often involves the reaction of phosphorus-containing reagents with organic substrates. For example, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by aromatic nucleophilic substitution involving lithium dimesitylphosphide and hexafluorobenzene . Similarly, the synthesis of bis(diacylglycero)phosphate was described using a diacylglycerol and phosphatidic acid, catalyzed by triisopropylbenzenesulfonylchloride . These methods highlight the use of phosphorus reagents and catalysts to form phosphate esters, which could be applicable to the synthesis of bis(2-isopropylphenyl) phenyl phosphate.
Molecular Structure Analysis
The molecular structures of organophosphate compounds are often characterized using spectroscopic methods and X-ray crystallography. For instance, the structures of various phosphorus-containing compounds were confirmed by 19F NMR spectroscopy and X-ray crystallography, revealing large bond angles around phosphorus atoms . The crystal structures of rare-earth tris[bis(2,6-diisopropylphenyl) phosphate] complexes were also determined, showing monodentate coordination modes and the influence of bulky diaryl phosphate ligands on the overall structure . These findings suggest that the molecular structure of bis(2-isopropylphenyl) phenyl phosphate would likely be influenced by the steric effects of the isopropyl groups.
Chemical Reactions Analysis
Organophosphate compounds can undergo various chemical reactions, including cleavage, isomerization, and hydrolysis. The dinuclear Zn(II) complex was shown to promote cleavage and isomerization of 2-hydroxypropyl alkyl phosphates through a cyclic phosphate intermediate . Additionally, the stability of bis(acyloxymethyl)phenyl phosphates was studied in different conditions, indicating susceptibility to enzymatic and hydrolytic degradation . These studies provide insights into the reactivity of phosphate esters, which could be relevant to the chemical behavior of bis(2-isopropylphenyl) phenyl phosphate.
Physical and Chemical Properties Analysis
The physical and chemical properties of organophosphate compounds are influenced by their molecular structure and substituents. For example, the redox properties of bis(phosphoryl)benzene derivatives were investigated through electrochemical measurements . The catalytic properties of rare-earth phosphate complexes in polymerization reactions and their role in inhibiting oxidation were also examined . These properties are important for understanding the potential applications and environmental impact of bis(2-isopropylphenyl) phenyl phosphate.
properties
IUPAC Name |
phenyl bis(2-propan-2-ylphenyl) phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27O4P/c1-18(2)21-14-8-10-16-23(21)27-29(25,26-20-12-6-5-7-13-20)28-24-17-11-9-15-22(24)19(3)4/h5-19H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNODSGCFHVNDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073616 | |
Record name | Bis(o-isopropylphenyl) phenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-isopropylphenyl) Phenyl Phosphate | |
CAS RN |
69500-29-4, 28109-00-4 | |
Record name | Bis[2-(1-methylethyl)phenyl] phenyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69500-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(isopropylphenyl) phenyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028109004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-isopropylphenyl) phenyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069500294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid, bis[(1-methylethyl)phenyl] phenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(o-isopropylphenyl) phenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(isopropylphenyl) phenyl phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.394 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2-ISOPROPYLPHENYL) PHENYL PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5821A722ST | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BIS(ISOPROPYLPHENYL) PHENYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6796 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Citations
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